molecular formula C16H16S B585104 2-Butyldibenzothiophene CAS No. 147792-31-2

2-Butyldibenzothiophene

Cat. No. B585104
M. Wt: 240.364
InChI Key: BEQMTJNPMZQPKZ-UHFFFAOYSA-N
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Description

2-Butyldibenzothiophene is a chemical compound used for medicinal purposes . It has a molecular formula of C16H16S and a molecular weight of 240.36 .


Synthesis Analysis

The synthesis of benzothiophenes, which include 2-Butyldibenzothiophene, can be achieved through an aryne reaction with alkynyl sulfides . A wide range of 3-substituted benzothiophenes were synthesized from easily available o-silylaryl triflates and alkynyl sulfides in a one-step intermolecular manner .


Molecular Structure Analysis

The molecular structure of 2-Butyldibenzothiophene can be viewed using Java or Javascript . More details about its structure can be found in the 2D Mol file or the computed 3D SD file .

Scientific Research Applications

  • Pharmaceutical Development:

    • 2-Butyldibenzothiophene derivatives, specifically 2-arylbenzothiophenes, have been explored in the synthesis of selective estrogen receptor modulators (SERMs). These compounds show potential in treating conditions like postmenopausal osteoporosis. For example, a study synthesized analogues of raloxifene, a SERM, showing potent efficacy in in vivo assays related to bone and cholesterol metabolism, without stimulating uterine tissue (Grese et al., 1998).
  • Environmental Science:

    • In the field of environmental remediation, 2-Butyldibenzothiophene derivatives have been used in the removal of organosulfur pollutants. A study demonstrated the use of ionic liquids for the efficient removal of dibenzothiophene, a typical organosulfur pollutant, from organic solutions, achieving high extraction efficiency (Enayati & Faghihian, 2015).
  • Material Science:

    • In material science, 2-Butyldibenzothiophene derivatives are utilized in the synthesis of various compounds with potential applications in electronics and optoelectronics. For instance, a study on the phosphonium acidic ionic liquid catalyzed synthesis of 2-arylbenzothiazoles highlighted their utility in producing materials with broad substrate scope and good yield (Nguyen et al., 2018).
  • Chemical Synthesis:

    • 2-Butyldibenzothiophene is integral in chemical synthesis processes, such as in the synthesis of 2-arylbenzothiazoles. A study detailed the synthesis of new 2-phenylbenzothiazoles, demonstrating potent and selective antiproliferative activity against various cancer cell lines, indicating their potential as antitumor agents (Mortimer et al., 2006).

properties

IUPAC Name

2-butyldibenzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16S/c1-2-3-6-12-9-10-16-14(11-12)13-7-4-5-8-15(13)17-16/h4-5,7-11H,2-3,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQMTJNPMZQPKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC2=C(C=C1)SC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30703375
Record name 2-Butyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Butyldibenzothiophene

CAS RN

147792-31-2
Record name 2-Butyldibenzothiophene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=147792-31-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butyldibenzo[b,d]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30703375
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
3
Citations
X Cai, R Shi, W Wang, H Hou, D Peng, N Wang… - Energy & …, 2022 - ACS Publications
… The bond lengths and bond energies of compound 1 and 2-butyldibenzothiophene were … It was found that the bond energies of C α –C β in compound 1 and 2-butyldibenzothiophene …
Number of citations: 7 pubs.acs.org
IIMZ Al-Zahrani - 2009 - eprints.kfupm.edu.sa
Name: Ibrahim Mohammed Al-Zahrani Title: Model System Desulfurization By Using Liquid–Liquid Extraction and Adsorption Techniques Major Field: Chemistry Date: January 2009 …
Number of citations: 2 eprints.kfupm.edu.sa
JC Anderson, RM Denton, HG Hickin, C Wilson - Tetrahedron, 2004 - Elsevier
The chromium Fischer carbene complexes of benzofuran and benzothiophene have been prepared and can be used in Dötz benzannulations with alkynes for the regioselective and …
Number of citations: 33 www.sciencedirect.com

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